molecular formula C34H53BrO8Si3 B8476458 3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one CAS No. 554430-37-4

3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one

Cat. No.: B8476458
CAS No.: 554430-37-4
M. Wt: 753.9 g/mol
InChI Key: RRNTZUFUNWDVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-(bromomethyl)-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C34H53BrO8Si3 and its molecular weight is 753.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

554430-37-4

Molecular Formula

C34H53BrO8Si3

Molecular Weight

753.9 g/mol

IUPAC Name

3-[2,4-bis(2-trimethylsilylethoxymethoxy)phenyl]-4-(bromomethyl)-7-(2-trimethylsilylethoxymethoxy)chromen-2-one

InChI

InChI=1S/C34H53BrO8Si3/c1-44(2,3)17-14-37-23-40-26-11-13-29(31(20-26)42-25-39-16-19-46(7,8)9)33-30(22-35)28-12-10-27(21-32(28)43-34(33)36)41-24-38-15-18-45(4,5)6/h10-13,20-21H,14-19,22-25H2,1-9H3

InChI Key

RRNTZUFUNWDVAC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OCOCC[Si](C)(C)C)OCOCC[Si](C)(C)C)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL 3-neck round bottom flask was equipped with a magnetic stirrer, a rubber stopper and an argon inlet/outlet adapter. This vessel was charged with THF (20 mL) via syringe, iPr2NH (1.8 mL, 14.0 mmol) via syringe and cooled to −10° C. in an ice/methanol bath. n-Butyl lithium (1.85 M (titrated) via syringe, 6.3 mL, 11.7 mmol) in hexane was added dropwise via syringe at −10° C., stirred for 15 min at −10° C. To the solution was added 3-[2,4-bis-(2-trimethylsilanyl-ethoxymethoxy)-phenyl]-4-methyl-7-(2-trimethylsilanyl-ethoxymethoxy)-chromen-2-one (5.1 g, 7.8 mol) in THF (20 mL) drop-wise via syringe. The mixture was stirred at −10° C. for 2.5 h. This mixture was added dropwise via syringe to a solution of Br2(0.76 mL, 2 eq) in −78° C. THF (100 mL) via syringe that was contained in a 1-L 3-neck round bottom flask equipped with mechanical stirrer and septum under N2. After the addition was complete, the mixture was stirred for 5 min at −78° C. and then diluted with EtOAc (0.5 L) via syringe, saturated NaHCO3 (50 mL) via syringe and saturated Na2SO3 (100 mL) via syringe. The dry ice/acetone bath was removed and the mixture was allowed to warm to room temperature while stirring. The organic phase was separated and the aqueous phase was back-extracted with EtOAc (2×0.2 L). The combined organic phase was washed with brine (2×0.5 L) and concentrated in vacuo to yield the title compound as a crude semi-solid.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.76 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Eight
Name
Quantity
0.5 L
Type
solvent
Reaction Step Nine

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